Cas no 2649016-26-0 (tert-butyl N-(3-chloro-4-isocyanatophenyl)carbamate)

Tert-butyl N-(3-chloro-4-isocyanatophenyl)carbamate is a versatile intermediate in organic synthesis, particularly valued for its reactive isocyanate and carbamate functional groups. The tert-butyl group enhances stability, facilitating handling and storage, while the chloro-substituted aromatic ring offers regioselective reactivity for further functionalization. This compound is commonly employed in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers, where precise control over molecular architecture is critical. Its well-defined reactivity profile makes it a reliable building block for constructing complex heterocycles and ureas. The presence of both electrophilic (isocyanate) and nucleophilic (carbamate) sites allows for sequential modifications, enabling efficient multi-step synthetic routes.
tert-butyl N-(3-chloro-4-isocyanatophenyl)carbamate structure
2649016-26-0 structure
商品名:tert-butyl N-(3-chloro-4-isocyanatophenyl)carbamate
CAS番号:2649016-26-0
MF:C12H13ClN2O3
メガワット:268.696222066879
CID:6407569
PubChem ID:165667070

tert-butyl N-(3-chloro-4-isocyanatophenyl)carbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-(3-chloro-4-isocyanatophenyl)carbamate
    • 2649016-26-0
    • EN300-1903900
    • インチ: 1S/C12H13ClN2O3/c1-12(2,3)18-11(17)15-8-4-5-10(14-7-16)9(13)6-8/h4-6H,1-3H3,(H,15,17)
    • InChIKey: LOPRCHLFPVMHJQ-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(C=CC(=C1)NC(=O)OC(C)(C)C)N=C=O

計算された属性

  • せいみつぶんしりょう: 268.0614700g/mol
  • どういたいしつりょう: 268.0614700g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 348
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 67.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.9

tert-butyl N-(3-chloro-4-isocyanatophenyl)carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1903900-10.0g
tert-butyl N-(3-chloro-4-isocyanatophenyl)carbamate
2649016-26-0
10g
$6635.0 2023-06-01
Enamine
EN300-1903900-0.5g
tert-butyl N-(3-chloro-4-isocyanatophenyl)carbamate
2649016-26-0
0.5g
$1482.0 2023-09-18
Enamine
EN300-1903900-2.5g
tert-butyl N-(3-chloro-4-isocyanatophenyl)carbamate
2649016-26-0
2.5g
$3025.0 2023-09-18
Enamine
EN300-1903900-5g
tert-butyl N-(3-chloro-4-isocyanatophenyl)carbamate
2649016-26-0
5g
$4475.0 2023-09-18
Enamine
EN300-1903900-0.05g
tert-butyl N-(3-chloro-4-isocyanatophenyl)carbamate
2649016-26-0
0.05g
$1296.0 2023-09-18
Enamine
EN300-1903900-0.1g
tert-butyl N-(3-chloro-4-isocyanatophenyl)carbamate
2649016-26-0
0.1g
$1357.0 2023-09-18
Enamine
EN300-1903900-1.0g
tert-butyl N-(3-chloro-4-isocyanatophenyl)carbamate
2649016-26-0
1g
$1543.0 2023-06-01
Enamine
EN300-1903900-5.0g
tert-butyl N-(3-chloro-4-isocyanatophenyl)carbamate
2649016-26-0
5g
$4475.0 2023-06-01
Enamine
EN300-1903900-0.25g
tert-butyl N-(3-chloro-4-isocyanatophenyl)carbamate
2649016-26-0
0.25g
$1420.0 2023-09-18
Enamine
EN300-1903900-1g
tert-butyl N-(3-chloro-4-isocyanatophenyl)carbamate
2649016-26-0
1g
$1543.0 2023-09-18

tert-butyl N-(3-chloro-4-isocyanatophenyl)carbamate 関連文献

tert-butyl N-(3-chloro-4-isocyanatophenyl)carbamateに関する追加情報

Introduction to Tert-butyl N-(3-chloro-4-isocyanatophenyl)carbamate (CAS No. 2649016-26-0)

Tert-butyl N-(3-chloro-4-isocyanatophenyl)carbamate, with the chemical formula C₁₁H₁₃ClN₂O₂, is a significant compound in the field of pharmaceutical and agrochemical research. This compound is characterized by its unique structural properties, which make it a valuable intermediate in the synthesis of various biologically active molecules. The presence of both a tert-butyl group and an isocyanate functional group in its molecular structure contributes to its reactivity and utility in organic synthesis.

The compound's CAS number, 2649016-26-0, uniquely identifies it in scientific literature and databases, facilitating its use in research and development processes. Tert-butyl N-(3-chloro-4-isocyanatophenyl)carbamate is particularly noted for its role in the development of novel pharmaceutical agents. Its structural features allow for modifications that can enhance the efficacy and selectivity of drug candidates, making it a compound of great interest to medicinal chemists.

In recent years, there has been a growing focus on the development of small molecule inhibitors that target specific enzymatic pathways involved in disease progression. Tert-butyl N-(3-chloro-4-isocyanatophenyl)carbamate has been explored as a precursor in the synthesis of such inhibitors. For instance, researchers have utilized this compound to develop molecules that interact with kinases and other enzymes implicated in cancer and inflammatory diseases. The versatility of this intermediate allows for the creation of diverse chemical libraries, which can be screened for potential therapeutic applications.

The isocyanate functional group in Tert-butyl N-(3-chloro-4-isocyanatophenyl)carbamate is particularly noteworthy, as it can participate in various chemical reactions, including urethane formation and polymerization processes. This reactivity has been leveraged in the synthesis of polyurethane-based materials with tailored properties, which have applications in coatings, adhesives, and biomedical materials. The tert-butyl group, on the other hand, provides steric hindrance and stability to the molecule, influencing its solubility and reactivity profile.

Recent advancements in computational chemistry have enabled more efficient screening of compounds like Tert-butyl N-(3-chloro-4-isocyanatophenyl)carbamate for their biological activity. Molecular docking studies have been conducted to predict how this compound might interact with target proteins. These studies have provided insights into its potential as an anti-inflammatory agent by suggesting interactions with cyclooxygenase enzymes (COX). Additionally, the compound has shown promise as a lead structure for developing treatments against neurodegenerative diseases due to its ability to modulate neurotransmitter pathways.

The synthesis of Tert-butyl N-(3-chloro-4-isocyanatophenyl)carbamate involves multi-step organic reactions that require precise control over reaction conditions. The chloro-substituted phenyl ring is a key feature that influences the compound's electronic properties and reactivity. This aspect has been exploited in cross-coupling reactions, where the chlorine atom serves as a leaving group to introduce aryl groups into complex molecular frameworks. Such transformations are crucial in constructing drug-like molecules with improved pharmacokinetic properties.

In conclusion, Tert-butyl N-(3-chloro-4-isocyanatophenyl)carbamate (CAS No. 2649016-26-0) is a versatile compound with significant applications in pharmaceutical research. Its unique structural features make it an excellent intermediate for synthesizing biologically active molecules targeting various diseases. The ongoing research into this compound underscores its importance in developing new therapeutic agents and materials with tailored functionalities.

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